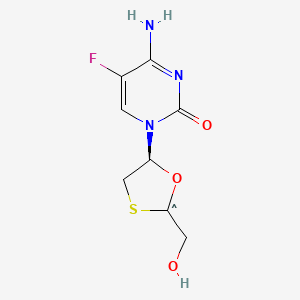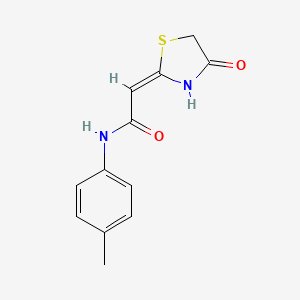
CID 156592042
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 156592042 is a useful research compound. Its molecular formula is C8H9FN3O3S and its molecular weight is 246.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
The preparation methods for chemical compounds typically involve synthetic routes and reaction conditions. These methods can vary widely depending on the specific compound. For industrial production, large-scale synthesis methods are employed to ensure the efficient and cost-effective production of the compound. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Análisis De Reacciones Químicas
Chemical compounds undergo various types of reactions, including oxidation, reduction, and substitution. The specific reactions and conditions depend on the functional groups present in the compound. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the nature of the starting material and the reaction conditions.
Aplicaciones Científicas De Investigación
Chemical compounds are used in a wide range of scientific research applications. In chemistry, they are used as reagents, catalysts, and intermediates in various reactions. In biology, they can be used to study biochemical pathways and molecular interactions. In medicine, they are often investigated for their potential therapeutic effects. In industry, chemical compounds are used in the production of materials, pharmaceuticals, and other products.
Mecanismo De Acción
The mechanism of action of a chemical compound involves the molecular targets and pathways through which it exerts its effects. This can include interactions with enzymes, receptors, and other proteins. The specific mechanism of action depends on the structure and properties of the compound.
Comparación Con Compuestos Similares
Comparing a compound with similar compounds can highlight its unique properties and potential advantages Similar compounds can be identified based on their chemical structure and functional groups
Conclusion
While specific details about the compound “CID 156592042” are not available, the general principles outlined above provide a framework for understanding its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H9FN3O3S |
|---|---|
Peso molecular |
246.24 g/mol |
InChI |
InChI=1S/C8H9FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5,13H,2-3H2,(H2,10,11,14)/t5-/m0/s1 |
Clave InChI |
OBYZBGSNNWBGLH-YFKPBYRVSA-N |
SMILES isomérico |
C1[C@H](O[C](S1)CO)N2C=C(C(=NC2=O)N)F |
SMILES canónico |
C1C(O[C](S1)CO)N2C=C(C(=NC2=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)





![Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12343764.png)

![methyl 3-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12343776.png)
![prop-2-en-1-yl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12343778.png)

![5-((5-Amino-4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12343787.png)


